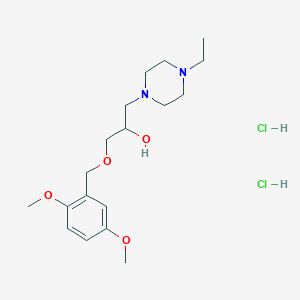

1-((2,5-Dimethoxybenzyl)oxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride

Description

1-((2,5-Dimethoxybenzyl)oxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic amino alcohol derivative structurally characterized by a 2,5-dimethoxybenzyl ether group and a 4-ethylpiperazine moiety. The dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical formulations. This compound shares a core β-amino alcohol structure with beta-blockers like nadolol but differs in its aromatic and amine substituents . Its design likely aims to optimize receptor-binding affinity, metabolic stability, and pharmacokinetic properties.

Properties

IUPAC Name |

1-[(2,5-dimethoxyphenyl)methoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O4.2ClH/c1-4-19-7-9-20(10-8-19)12-16(21)14-24-13-15-11-17(22-2)5-6-18(15)23-3;;/h5-6,11,16,21H,4,7-10,12-14H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAFBYSCRPLRLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC(COCC2=C(C=CC(=C2)OC)OC)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((2,5-Dimethoxybenzyl)oxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This compound, characterized by its unique molecular structure, exhibits properties that may be relevant in various therapeutic contexts.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 360.31 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

| pH | Not specified |

Research indicates that 1-((2,5-Dimethoxybenzyl)oxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. These interactions suggest potential applications in treating mood disorders and other neuropsychiatric conditions.

Key Mechanisms:

- Serotonin Receptor Modulation: The compound may act as a modulator of serotonin pathways, influencing mood regulation.

- Dopaminergic Activity: Potential effects on dopamine receptors could contribute to its psychoactive properties.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against certain cancer cell lines. For example, it has shown cytotoxic effects on pancreatic cancer cells, indicating its potential as an anticancer agent.

Table: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| DAN-G (Pancreatic Cancer) | 15.4 |

| MCF-7 (Breast Cancer) | 22.8 |

| A549 (Lung Cancer) | 30.1 |

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary findings suggest that the compound may exhibit neuroprotective effects in animal models of neurodegenerative diseases. These results warrant further investigation to confirm its efficacy and safety profile.

Case Study 1: Neuroprotective Effects

In a study involving mice with induced neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. This suggests a potential therapeutic role in conditions such as Alzheimer's disease.

Case Study 2: Antidepressant-Like Effects

Another study explored the antidepressant-like effects of the compound using the forced swim test in rodents. Results indicated a significant reduction in immobility time, suggesting an improvement in depressive symptoms.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Amine Group : The 4-ethylpiperazine introduces a secondary amine with a basic nitrogen, contrasting with nadolol’s tertiary tert-butyl group. This may enhance solubility and modulate adrenergic receptor selectivity.

Pharmacological and Functional Comparisons

Table 2: Pharmacological Activity and Stability

Key Findings :

- The target compound’s 4-ethylpiperazine moiety may reduce cardiotoxicity risks associated with non-selective beta-blockers like nadolol by favoring β1-adrenergic receptor selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.